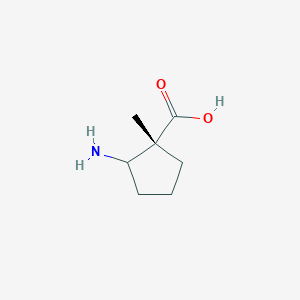

(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC18829323

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO2 |

|---|---|

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5(7)8/h5H,2-4,8H2,1H3,(H,9,10)/t5?,7-/m1/s1 |

| Standard InChI Key | XAKRNSMEFCXCML-NQPNHJOESA-N |

| Isomeric SMILES | C[C@]1(CCCC1N)C(=O)O |

| Canonical SMILES | CC1(CCCC1N)C(=O)O |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Stereochemistry

The compound’s IUPAC name, (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid, reflects its cyclopentane backbone with three functional groups: a methyl group, an amino group, and a carboxylic acid. The stereochemistry at position 1 is defined as R, while the amino group at position 2 introduces an additional stereocenter, resulting in diastereomeric possibilities . The isomeric SMILES notation confirms the spatial arrangement of substituents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 143.18 g/mol | |

| XLogP3-AA | -1.6 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area | 63.3 Ų |

Spectroscopic and Computational Data

The compound’s InChIKey (XAKRNSMEFCXCML-NQPNHJOESA-N) facilitates database searches, while its PubChem CID (129318014) provides access to 3D conformer models and computed properties . The topological polar surface area (63.3 Ų) suggests moderate solubility in polar solvents, aligning with its hydrogen-bonding capacity .

Synthesis and Stereochemical Control

Synthetic Routes

Synthesis of (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid involves stereoselective strategies to install the R-configuration at position 1. One approach utilizes bicyclic β-lactams as precursors, which undergo enzymatic hydrolysis or chemical resolution to yield enantiomerically pure amino acids. For example, enzymatic desymmetrization of meso-β-lactams using lipases or esterases can selectively generate the desired stereoisomer.

Chirality and Resolution Challenges

The presence of two stereocenters complicates synthesis, necessitating advanced resolution techniques. Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) or chromatography on chiral stationary phases are employed to separate enantiomers. Computational modeling of transition states aids in predicting stereochemical outcomes during ring-opening reactions of β-lactam intermediates.

Physicochemical and Pharmacokinetic Properties

Drug-Likeness and ADMET Profiles

While specific ADMET data for this compound are unavailable, its structural analogs exhibit moderate blood-brain barrier permeability and renal clearance . The topological polar surface area (63.3 Ų) falls within the range associated with oral bioavailability for small molecules .

Future Research Directions

Unresolved Synthetic Challenges

-

Scalability: Transitioning from milligram to kilogram-scale synthesis while maintaining enantiomeric excess.

-

Stereocontrol: Developing catalytic asymmetric methods to avoid costly resolution steps.

Biological Evaluation Priorities

-

In vitro profiling: Screening against integrin, GPCR, and ion channel targets.

-

In vivo pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume